![molecular formula C16H12Cl2N2O2S B13093817 Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13093817.png)
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate typically involves the nucleophilic substitution reaction of a benzimidazole derivative with a suitable methyl benzoate precursor. The reaction conditions often include the use of a base such as potassium hydroxide (KOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Aplicaciones Científicas De Investigación
Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mecanismo De Acción
The mechanism of action of Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Thiabendazole: An antihelmintic.
Uniqueness
What sets Methyl 3-(((5,6-dichloro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its dichloro substitution and thioether linkage are particularly noteworthy, as they can influence the compound’s interaction with biological targets and its overall stability .
Propiedades
Fórmula molecular |
C16H12Cl2N2O2S |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
methyl 3-[(5,6-dichloro-1H-benzimidazol-2-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H12Cl2N2O2S/c1-22-15(21)10-4-2-3-9(5-10)8-23-16-19-13-6-11(17)12(18)7-14(13)20-16/h2-7H,8H2,1H3,(H,19,20) |
Clave InChI |
BEICEILUGSRSJU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC(=C(C=C3N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



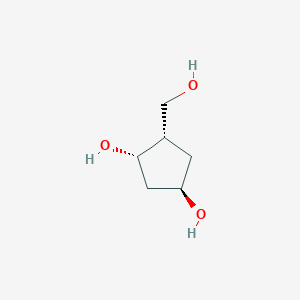
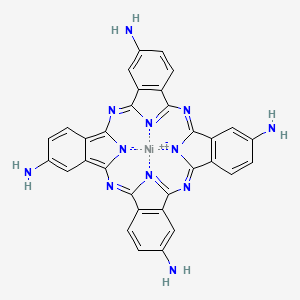
![5-Benzyl-2-methyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13093759.png)
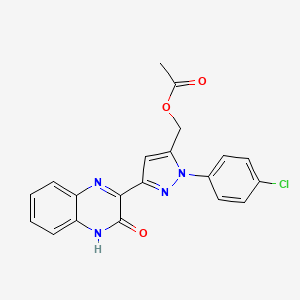

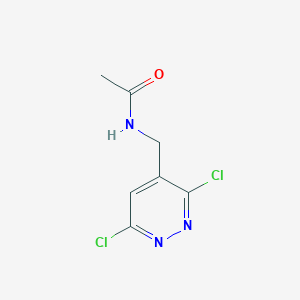
![4-Methyl-2-(methylamino)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B13093768.png)
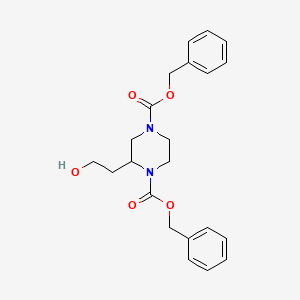
![5-Bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine dihydrobromide](/img/structure/B13093785.png)
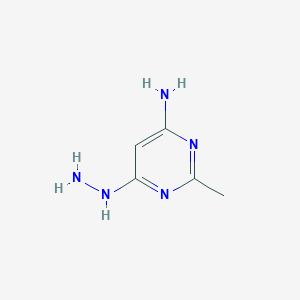


![(2S,3S,4S,5S)-1-[2-[(2S,3S,4S,5S)-3,4-dihydroxy-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane-3,4-diol; trifluoromethanesulfonic acid](/img/structure/B13093813.png)
